molecular formula C22H21F3N2O3 B2473622 4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396801-16-3

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2473622
CAS No.: 1396801-16-3
M. Wt: 418.416
InChI Key: MPVXYIJKLATGKV-UHFFFAOYSA-N
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Description

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a trifluoromethoxybenzoyl group and a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the combination of its trifluoromethoxybenzoyl group, piperidine ring, and benzonitrile moiety, which together contribute to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

4-[[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c23-22(24,25)30-20-7-5-19(6-8-20)21(28)27-11-9-18(10-12-27)15-29-14-17-3-1-16(13-26)2-4-17/h1-8,18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVXYIJKLATGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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